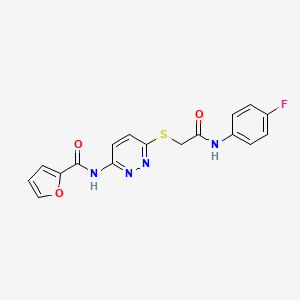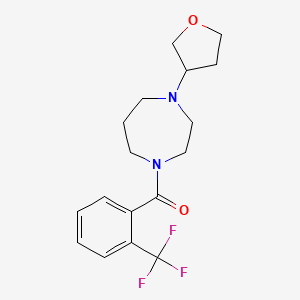
2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H25N3O5S2 and its molecular weight is 487.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Crystallography
The compound Bosentan monohydrate, which shares structural motifs with the specified chemical entity, has been analyzed for its crystal structure, revealing a U-shaped channel around a chain of twisted pyrimidine rings. This analysis underlines the importance of structural analysis in understanding the physicochemical properties of complex molecules, which can be crucial for designing materials with specific functions (Kaur et al., 2012).
Chemical Synthesis
Research on derivatives of 6Z-acetylmethylenepenicillanic acid tert-butyl ester, which includes similar sulfonyl and acetamide groups, has led to the synthesis of compounds with varied biological activities. This work demonstrates the versatility of chemical synthesis in generating novel compounds that could have applications in materials science, catalysis, or as biological probes (Vorona et al., 2009).
Antitumor Activity
A study on 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, related in structure to the target compound, showed significant antitumor activity. This suggests that molecules with similar structural frameworks could be explored for their potential in cancer therapy (Hafez & El-Gazzar, 2017).
Organophosphorus Chemistry
The study of organophosphorus compounds, including reactions to produce 3H-1,2-dithiole-3-thiones, highlights the role of complex organic molecules in developing new chemical reactions and materials. Such research could pave the way for novel applications in organic synthesis and material science (Pedersen & Lawesson, 1974).
Enzyme Inhibition for Disease Treatment
Research into thiouracil derivatives, which are structurally related to the compound , has explored their role as enzyme inhibitors with potential applications in treating cardiovascular diseases. This underscores the compound's potential in the development of therapeutic agents (Dong et al., 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-chloro-N-(3-methoxyphenyl)acetamide with 5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloro-N-(3-methoxyphenyl)acetamide", "5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-N-(3-methoxyphenyl)acetamide and 5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add a base (e.g. NaOH, KOH) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography using a suitable eluent (e.g. ethyl acetate/hexanes).", "Step 4: Recrystallize the purified product from a suitable solvent (e.g. ethanol) to obtain the final product." ] } | |
| 904582-97-4 | |
Molekularformel |
C23H25N3O5S2 |
Molekulargewicht |
487.59 |
IUPAC-Name |
2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H25N3O5S2/c1-23(2,3)15-8-10-18(11-9-15)33(29,30)19-13-24-22(26-21(19)28)32-14-20(27)25-16-6-5-7-17(12-16)31-4/h5-13H,14H2,1-4H3,(H,25,27)(H,24,26,28) |
InChI-Schlüssel |
ZTRJHXWUBUPEBT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2511801.png)




![1H-Pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B2511808.png)
![(1R,5S)-3-(1H-pyrazol-1-yl)-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2511813.png)

![2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2511817.png)

![N6-cyclopentyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2511819.png)

![2-[(3-Methoxybenzoyl)amino]benzoic acid](/img/structure/B2511821.png)
![Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride](/img/structure/B2511822.png)
